N-(3-acetylphenyl)-4-ethoxybenzamide
Description
N-(3-Acetylphenyl)-4-ethoxybenzamide is a benzamide derivative characterized by two key structural motifs:
- 3-Acetylphenyl group: A benzene ring substituted with an acetyl group (–COCH₃) at the meta position. This group contributes to hydrogen-bonding interactions and modulates electronic properties.
- 4-Ethoxybenzamide moiety: A benzamide with an ethoxy (–OCH₂CH₃) substituent at the para position. The ethoxy group enhances lipophilicity and may influence pharmacokinetic properties like solubility and membrane permeability .
Properties
Molecular Formula |
C17H17NO3 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-4-ethoxybenzamide |
InChI |
InChI=1S/C17H17NO3/c1-3-21-16-9-7-13(8-10-16)17(20)18-15-6-4-5-14(11-15)12(2)19/h4-11H,3H2,1-2H3,(H,18,20) |
InChI Key |
SHUZWRHJBGCMJR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key analogues and their distinguishing features:
Key Comparisons
Electronic and Steric Effects
- The 3-acetylphenyl group in the target compound provides a strong electron-withdrawing effect compared to the 3-fluorophenyl group in 4-ethoxy-N-(3-fluorophenyl)benzamide, which is less electron-withdrawing but more electronegative .
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